molecular formula C10H9BrN2 B13302298 3-Bromo-8-methylquinolin-5-amine

3-Bromo-8-methylquinolin-5-amine

Cat. No.: B13302298
M. Wt: 237.10 g/mol
InChI Key: DXELPDQQAUIHPJ-UHFFFAOYSA-N
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Description

3-Bromo-8-methylquinolin-5-amine is a quinoline derivative, which is a class of nitrogen-containing heterocyclic compounds. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antiviral, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-8-methylquinolin-5-amine typically involves the bromination of 8-methylquinoline followed by amination. One common method is the electrophilic aromatic substitution reaction where bromine is introduced into the quinoline ring. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs large-scale bromination and amination processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-methylquinolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-8-methylquinolin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-8-methylquinolin-5-amine involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. In anticancer research, it may induce apoptosis in cancer cells by interacting with specific cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-8-methylquinolin-5-amine is unique due to the presence of both the bromo and amine groups, which enhance its reactivity and make it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

3-bromo-8-methylquinolin-5-amine

InChI

InChI=1S/C10H9BrN2/c1-6-2-3-9(12)8-4-7(11)5-13-10(6)8/h2-5H,12H2,1H3

InChI Key

DXELPDQQAUIHPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)N)C=C(C=N2)Br

Origin of Product

United States

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